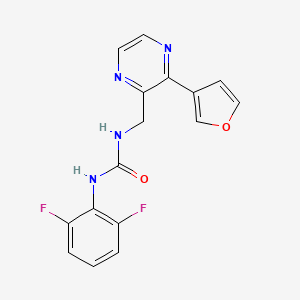

1-(2,6-Difluorophenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea

Description

1-(2,6-Difluorophenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is a synthetic organic compound characterized by the presence of a urea moiety linked to a difluorophenyl group and a pyrazinylmethyl group substituted with a furan ring

Propriétés

IUPAC Name |

1-(2,6-difluorophenyl)-3-[[3-(furan-3-yl)pyrazin-2-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N4O2/c17-11-2-1-3-12(18)15(11)22-16(23)21-8-13-14(20-6-5-19-13)10-4-7-24-9-10/h1-7,9H,8H2,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLAVOLNBXQQIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NCC2=NC=CN=C2C3=COC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea typically involves the following steps:

-

Formation of the Pyrazinylmethyl Intermediate:

- Starting with a pyrazine derivative, a furan ring is introduced via a suitable coupling reaction, such as Suzuki or Stille coupling.

- The resulting intermediate is then functionalized to introduce a methyl group.

-

Urea Formation:

- The pyrazinylmethyl intermediate is reacted with an isocyanate derivative of 2,6-difluorophenyl to form the urea linkage.

- This step often requires the use of a base, such as triethylamine, and a solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods: For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve:

Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.

Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

Purification Techniques: Employing crystallization or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,6-Difluorophenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid.

Reduction: The nitro groups on the pyrazine ring can be reduced to amines using hydrogenation or metal hydrides.

Substitution: Halogen atoms on the difluorophenyl ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: m-Chloroperbenzoic acid, potassium permanganate.

Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

Nucleophiles: Alkoxides, amines, thiols.

Major Products:

Oxidation Products: Furanones.

Reduction Products: Amines.

Substitution Products: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

1-(2,6-Difluorophenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

Biological Studies: Used as a probe to study the interaction of small molecules with biological macromolecules.

Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.

Mécanisme D'action

The mechanism by which 1-(2,6-Difluorophenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea exerts its effects can vary depending on its application:

Enzyme Inhibition: It may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.

Signal Transduction Pathways: It can interfere with cellular signaling pathways, leading to altered cell behavior.

Molecular Targets: Potential targets include kinases, proteases, and other enzymes critical for cell survival and proliferation.

Comparaison Avec Des Composés Similaires

1-(2,6-Difluorophenyl)-3-(pyrazin-2-ylmethyl)urea: Lacks the furan ring, which may affect its binding affinity and specificity.

1-(2,6-Difluorophenyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea: Contains a thiophene ring instead of a furan ring, potentially altering its electronic properties and reactivity.

Uniqueness: 1-(2,6-Difluorophenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is unique due to the combination of its difluorophenyl, pyrazinylmethyl, and furan moieties, which confer distinct electronic and steric properties. These features can influence its reactivity, binding interactions, and overall biological activity, making it a valuable compound for various research applications.

Activité Biologique

1-(2,6-Difluorophenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a difluorophenyl group and a furan-pyrazine moiety, contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of urea compounds, such as the one , exhibit significant antimicrobial properties. For instance, similar urea derivatives have shown potent inhibitory effects against various bacterial strains and fungi. The mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Studies have demonstrated that related compounds can inhibit lipopolysaccharide (LPS)-induced TNF-alpha production in vitro. This suggests that this compound may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The furan and pyrazine rings are known to enhance interaction with biological targets involved in cancer progression.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with urea linkages often act as enzyme inhibitors, particularly in pathways related to inflammation and cancer.

- Modulation of Receptor Activity : The compound may interact with specific receptors in the body, influencing cellular signaling pathways.

- Induction of Apoptosis : Through various signaling cascades, this compound may promote programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have explored the biological activities of urea derivatives similar to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antimicrobial activity against E. coli and S. aureus with an IC50 value of 5 µM. |

| Study B | Showed anti-inflammatory effects by reducing TNF-alpha levels by 70% in LPS-stimulated macrophages. |

| Study C | Reported moderate cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 20 µM. |

Q & A

Q. How can researchers optimize the synthesis of 1-(2,6-Difluorophenyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea to improve yield and purity?

Methodological Answer: Optimization involves:

- Coupling Agents : Use carbonyldiimidazole or dicyclohexylcarbodiimide to facilitate urea bond formation between the 2,6-difluorophenyl and pyrazinyl-furan moieties .

- Solvent Selection : Inert solvents like dichloromethane or dimethylformamide stabilize reactive intermediates and minimize side reactions .

- Design of Experiments (DoE) : Apply statistical modeling (e.g., response surface methodology) to screen variables such as temperature, stoichiometry, and reaction time. For example, flow-chemistry setups enable precise control of parameters like residence time and mixing efficiency .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR and Mass Spectrometry : Confirm molecular structure via H/C NMR (e.g., aromatic proton shifts at δ 6.8–8.2 ppm) and high-resolution MS (exact mass ~359.1 g/mol) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally related urea derivatives (e.g., 1-(2,6-difluorobenzoyl)-3-(trichlorophenyl)urea) .

- Thermal Analysis : DSC/TGA assess stability, with decomposition temperatures >200°C typical for aromatic ureas .

Q. What are the primary pharmacological targets studied for this urea derivative?

Methodological Answer:

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assays). The pyrazinyl-furan moiety may mimic ATP-binding motifs .

- Cellular Models : Evaluate antiproliferative activity in cancer cell lines (e.g., IC determination via MTT assays), noting structural similarities to urea-based kinase inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Orthogonal Assays : Cross-validate results using diverse methods (e.g., SPR for binding affinity vs. cellular viability assays) to distinguish direct target engagement from off-target effects .

- Statistical Modeling : Apply multivariate analysis to identify confounding variables (e.g., solvent impurities, cell-line genetic drift) that may explain discrepancies .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., fluorine vs. chlorine on phenyl rings) to isolate contributions to potency .

Q. How can Design of Experiments (DoE) principles be applied to optimize multi-step synthesis?

Methodological Answer:

- Parallel Synthesis : Use automated platforms to vary parameters (e.g., stoichiometry, catalyst loading) in parallel reactions, reducing optimization time .

- Critical Parameter Identification : Prioritize variables via fractional factorial designs. For example, in urea formation, coupling agent concentration and pH are often critical .

- Response Surface Methodology (RSM) : Model interactions between temperature and solvent polarity to maximize yield while minimizing byproducts .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase ATP pockets, guided by crystallographic data from related ureas .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-target complexes over 100+ ns trajectories, focusing on hydrogen bonds between the urea group and catalytic lysine residues .

- QSAR Modeling : Train models on datasets of urea derivatives to predict ADMET properties (e.g., logP ~3.0 for optimal membrane permeability) .

Q. How do substituents on the phenyl and pyrazine rings influence physicochemical properties?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine atoms on the phenyl ring increase electrophilicity, enhancing hydrogen-bond acceptor strength (critical for target binding) .

- Solubility Modulation : Pyrazinyl-furan groups introduce polarity (PSA ~80 Ų) but may reduce logP; counterbalance with methyl/ethyl substituents .

- Steric Effects : Bulky groups (e.g., furan-3-yl) can restrict rotational freedom, stabilizing bioactive conformations .

Q. What strategies mitigate polypharmacology or off-target effects in preclinical studies?

Methodological Answer:

- Selectivity Screening : Profile against panels of 100+ kinases/enzymes to identify off-target hits (e.g., Eurofins KinaseProfiler™) .

- Proteomic Profiling : Use thermal shift assays (CETSA) to map cellular target engagement in native environments .

- Metabolite Identification : LC-MS/MS tracks metabolic degradation (e.g., hepatic CYP450-mediated oxidation of furan rings) to guide structural refinements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.